

methyl gallate comparative efficacy against cancer cell lines

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Compound Focus: Methyl Gallate

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Comparative Anti-Cancer Efficacy of Methyl Gallate

The following table summarizes the half-maximal inhibitory concentration (IC₅₀) of **methyl gallate** across different cancer cell lines, providing a direct comparison of its potency.

Cancer Type	Cell Line	IC ₅₀ Value	Key Mechanisms Identified	Experimental Model	Citation
Breast Cancer	MCF-7 (ER+)	8.6 µg/mL [1]	Induction of apoptosis & autophagy; Unfolded protein response [1]	In vitro [1]	
Breast Cancer	MCF-7 (ER+)	100 µM (approx. 18.4 µg/mL) [2]	Oxidative stress; ROS generation; Cell cycle arrest (G2/M phase) [2]	In vitro [2]	
Breast Cancer	T47-D:A18 (ER+)	16.4 µg/mL [1]	Reduced cell viability [1]	In vitro [1]	

Cancer Type	Cell Line	IC ₅₀ Value	Key Mechanisms Identified	Experimental Model	Citation
Breast Cancer	SKBr3 (ER-)	19.1 µg/mL [1]	Reduced cell viability [1]	In vitro [1]	
Colon Cancer	HCT116	~300 µM (approx. 55.2 µg/mL) [3]	ROS generation; ER stress; Autophagy & Apoptosis via p53 activation [3]	In vitro [3]	
Hepatocellular Carcinoma (HCC)	BEL-7402	160 µM (approx. 29.4 µg/mL) after 48h [4]	Inhibition of migration/invasion; Suppression of AMPK/NF-κB pathway; Inhibition of EMT [4]	In vitro & In vivo (mouse xenograft) [4]	

Detailed Experimental Methodologies

To help you interpret the data, here are the standard experimental protocols commonly used in the cited studies to determine the efficacy and mechanisms of **methyl gallate**.

- **Cell Viability and Cytotoxicity Assays:**

- **MTT Assay:** This colorimetric assay measures the metabolic activity of cells. Viable cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. Cells are seeded in plates, treated with **Methyl gallate** for a set time (e.g., 48-72 hours), followed by MTT incubation. The dissolved formazan is measured spectrophotometrically, and the absorbance correlates with the number of viable cells [4] [2] [3].
- **CellTiter-Glo 2.0 Assay:** This is a luminescent method that quantifies the amount of ATP, an indicator of metabolically active cells. After treatment, the assay reagent is added to lyse cells and produce a luminescent signal proportional to the ATP present [1].

- **Apoptosis Analysis:**

- **Flow Cytometry with Annexin V/PI Staining:** This is a standard method to distinguish between live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+),

and necrotic (Annexin V-/PI+) cells. After treatment, cells are stained and analyzed by a flow cytometer [2].

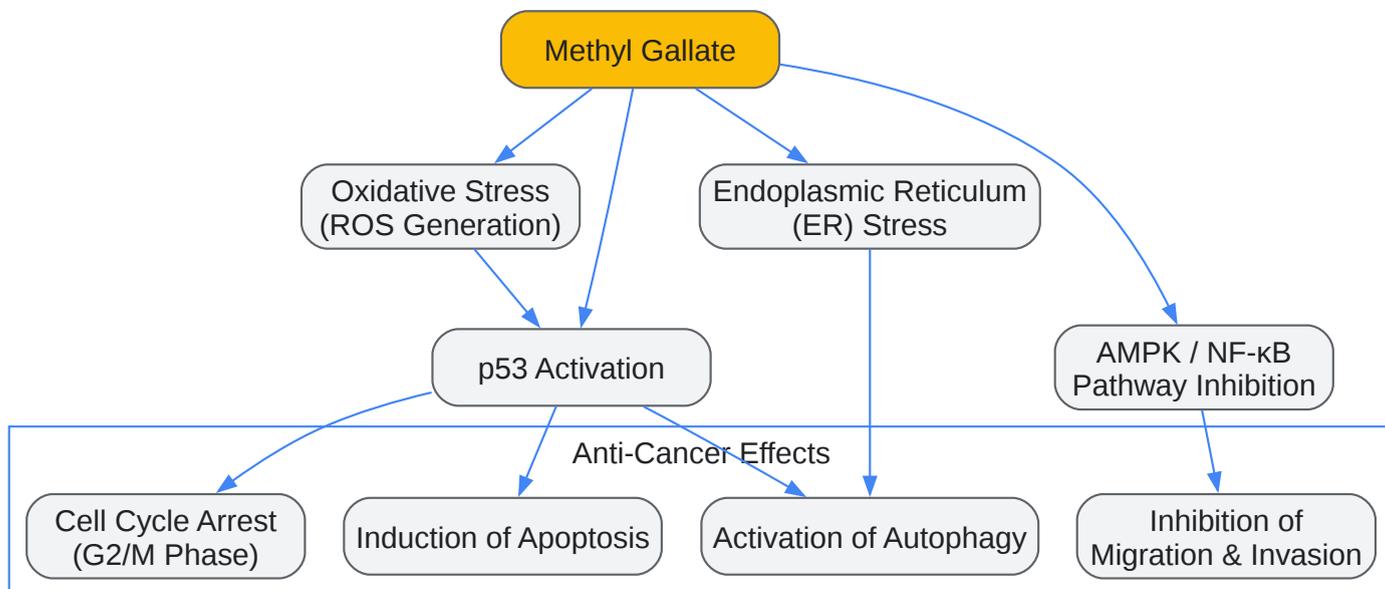
- **Caspase Activity Assays:** Caspase-3/7 activity, a key executioner of apoptosis, is often measured using luminescent Caspase-Glo assays. The reagent produces a glow-type signal upon cleavage of the substrate by caspases [1].

- **Mechanism Investigation:**

- **Cell Cycle Analysis:** Treated cells are fixed, stained with a DNA-binding dye (e.g., Propidium Iodide), and analyzed by flow cytometry. The DNA content histogram reveals the distribution of cells in different cell cycle phases (G0/G1, S, G2/M) [2].
- **Western Blotting:** This technique detects specific proteins and their post-translational modifications (e.g., phosphorylation). Cell lysates are separated by gel electrophoresis, transferred to a membrane, and probed with antibodies against target proteins (e.g., p53, AMPK, NF- κ B, E-cadherin) to study pathway modulation [4] [3].
- **Reactive Oxygen Species (ROS) Measurement:** Intracellular ROS levels are measured using fluorescent probes like DCFH-DA. This cell-permeable dye is oxidized by ROS in live cells to a fluorescent product, which is quantified using a flow cytometer or a fluorescence microplate reader [2] [3].

Mechanisms of Action Visualization

Methyl gallate exerts anti-cancer effects through multiple interconnected signaling pathways. The diagram below synthesizes the key mechanisms identified across the cited studies.



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The diagram illustrates how **methyl gallate** induces **oxidative stress and ER stress**, which subsequently activate key mediators like the **p53 tumor suppressor protein**. This activation drives fundamental anti-cancer outcomes such as **apoptosis, autophagy, and cell cycle arrest** [2] [3]. In parallel, **methyl gallate** directly **inhibits the AMPK/NF-κB signaling pathway**, leading to the suppression of proteins involved in **epithelial-mesenchymal transition (EMT)**, thereby reducing the cancer cells' ability to **migrate and invade** other tissues [4].

Key Insights for Researchers

- **Selective Toxicity:** A crucial finding from these studies is that **methyl gallate** can exhibit **selective toxicity toward cancer cells while sparing non-cancerous ones**. For example, one study reported no significant antiproliferative effects on normal human osteoblasts or rat L6 skeletal myocytes at concentrations effective against cancer cells [1]. Another study confirmed its effectiveness on HCT116 colon cancer cells while being ineffective on differentiated Caco-2 cells, a model of non-cancerous intestinal cells [3].
- **Broad-Spectrum Potential:** The data indicates that **methyl gallate** is effective against a diverse range of cancers, including carcinomas (e.g., breast, liver, colon) and hematological cancers (e.g.,

lymphoma) [5]. Its ability to target multiple, hallmarked pathways makes it a promising broad-spectrum agent.

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References

1. RNA-Seq Analysis of MCF-7 Breast Cancer Cells Treated with ... [pmc.ncbi.nlm.nih.gov]
2. Methyl gallate isolated from Mangifera pajang kernel... [journals.lww.com]
3. A Deadly Liaison between Oxidative Injury and p53 Drives ... [mdpi.com]
4. Methyl Gallate Suppresses the Migration, Invasion, and ... [frontiersin.org]
5. Methyl gallate: Review of pharmacological activity [sciencedirect.com]

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